Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Benzothiazole is a heterocyclic compound . It’s found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Benzothiazole derivatives can be synthesized by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Applications in Tuberculosis Treatment
A series of compounds structurally related to Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate were synthesized and evaluated for their antituberculosis activity. One compound, in particular, showed promise as a Mycobacterium tuberculosis GyrB inhibitor, demonstrating significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, without cytotoxicity at therapeutic concentrations (Jeankumar et al., 2013). Another study presented the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition, showing potential as promising inhibitors (Reddy et al., 2014).
Antimicrobial and Anticancer Potential
Compounds containing the this compound moiety or related structures were evaluated for their antimicrobial activities. Some derivatives exhibited good to moderate antimicrobial activity against various microorganisms, highlighting their potential as leads for developing new antimicrobial agents (Başoğlu et al., 2013). In another study, the synthesis and antimicrobial activity of new pyridine derivatives were explored, providing insight into their structural activity relationships and potential therapeutic applications (Patel et al., 2011).
Synthesis and Structural Studies
Several studies focused on the synthesis and structural characterization of derivatives and analogs of this compound, providing valuable insights into their chemical properties and potential as scaffolds for further medicinal chemistry exploration. These studies also explored the compounds' interactions with biological targets, contributing to the understanding of their mechanism of action and potential therapeutic applications (Faizi et al., 2016).
Mechanism of Action
Target of Action
The compound contains a benzo[d]thiazol-2-yl moiety, which is a common structural motif in many biologically active compounds . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The thiazole ring’s aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom , which could potentially interact with its targets.
Biochemical Pathways
Thiazole derivatives have been reported to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the compound’s bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
The compound’s solubility properties suggest that it could potentially be influenced by the ph and polarity of its environment .
Future Directions
Properties
IUPAC Name |
ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35N5O5S3/c1-2-45-35(42)39-18-20-40(21-19-39)48(43,44)26-14-12-25(13-15-26)32(41)37-34-31(33-36-28-10-6-7-11-29(28)46-33)27-16-17-38(23-30(27)47-34)22-24-8-4-3-5-9-24/h3-15H,2,16-23H2,1H3,(H,37,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFRVNMCWAMBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35N5O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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